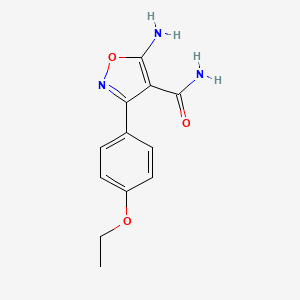

5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide is a chemical compound . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

The total percentage of the AMIA resonance structure with a double C=N bond is 34.19%. Additionally, a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies .Scientific Research Applications

Peptide Synthesis

Isoxazole derivatives like 5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide are valuable in the synthesis of peptides, particularly in the formation of α/β-mixed peptides . These hybrid peptides show promise as peptidomimetics, which can mimic the biological activity of natural peptides and proteins, potentially leading to new therapeutic agents.

Medicinal Chemistry

In medicinal chemistry, isoxazole compounds are explored for their therapeutic potential. They are often incorporated into drug design due to their structural similarity to natural pyridine nucleotides, which play a crucial role in the body’s metabolic processes . This structural mimicry can lead to compounds with significant biological activity.

Agriculture

While specific data on the use of 5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide in agriculture is limited, related isoxazole compounds have been studied for their potential as herbicides and pesticides . Their ability to interfere with specific biological pathways in pests makes them candidates for protecting crops.

Industrial Applications

Isoxazole derivatives are utilized in various industrial applications, including the synthesis of polymers and advanced materials . Their unique chemical properties can impart stability and functionality to these materials.

Environmental Impact

The environmental impact of chemical compounds is an important area of study. For isoxazole derivatives, research often focuses on their biodegradability and potential toxicity to ensure they do not harm ecosystems . Understanding these aspects is crucial for developing sustainable practices.

Biotechnology

In biotechnology, isoxazole derivatives are used in proteomics and genomics research. They can serve as building blocks for constructing complex molecules that interact with proteins and DNA, aiding in the study of biological systems and the development of diagnostic tools .

Future Directions

Isoxazoles are heterocyclic compounds with a broad spectrum of targets and high biological activity. They are useful in the development of new therapeutic agents with an increased potency and lower toxicity . Therefore, the development of new unnatural amino acids and the methods of their incorporation into the peptide chain is an important task .

Mechanism of Action

Target of Action

Isoxazoles, the class of compounds to which it belongs, are known to have a broad spectrum of targets and exhibit high biological activity . They are useful in the development of new therapeutic agents with increased potency and lower toxicity .

Mode of Action

It’s worth noting that isoxazole derivatives have been tested for their anticancer, anti-inflammatory, and antibacterial activities . The compound’s interaction with its targets and any resulting changes would need further investigation.

Biochemical Pathways

Isoxazole derivatives, however, are known to interact with various biochemical pathways due to their broad spectrum of biological activity .

Result of Action

Isoxazole derivatives have been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antibacterial effects

properties

IUPAC Name |

5-amino-3-(4-ethoxyphenyl)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-2-17-8-5-3-7(4-6-8)10-9(11(13)16)12(14)18-15-10/h3-6H,2,14H2,1H3,(H2,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSPGUZFWCPJBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=C2C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701235423 |

Source

|

| Record name | 5-Amino-3-(4-ethoxyphenyl)-4-isoxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-(4-ethoxyphenyl)isoxazole-4-carboxamide | |

CAS RN |

1217862-90-2 |

Source

|

| Record name | 5-Amino-3-(4-ethoxyphenyl)-4-isoxazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-(4-ethoxyphenyl)-4-isoxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Ethylphenyl)methyl]piperidin-3-ol](/img/structure/B1371554.png)

![4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide hydrochloride](/img/structure/B1371563.png)

![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B1371566.png)